Pyrazolo[1,5-a]pyrimidin-5-ol
Overview
Description
Pyrazolo[1,5-a]pyrimidin-5-ol: is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and photophysical properties . The structural motif of this compound is rigid and planar, making it a privileged scaffold in medicinal chemistry and material science .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidin-5-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with several key enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing downstream biochemical processes. For instance, this compound has been shown to inhibit certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to impact the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where prolonged exposure can lead to significant changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as promoting cell proliferation and differentiation. At higher doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, this compound has been shown to affect the glycolytic pathway by inhibiting specific glycolytic enzymes, resulting in altered glucose metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidin-5-ol typically involves the condensation reactions of aminopyrazoles with various electrophiles such as 1,3-diketones, enaminonitriles, or unsaturated ketones . One common method includes the use of copper-catalyzed reactions, which can efficiently produce pyrazolo[1,5-a]pyrimidine derivatives under microwave-assisted conditions . The reaction conditions often involve the use of solvents like 1,4-dioxane or 1,2-dimethoxyethane and catalysts such as palladium complexes .
Industrial Production Methods: Industrial production of this compound may utilize high-throughput synthesis techniques to achieve high yields and purity. These methods often involve automated synthesis platforms and continuous flow reactors to optimize reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules .
Medicine: Pyrazolo[1,5-a]pyrimidin-5-ol derivatives have shown promise as anticancer agents, kinase inhibitors, and antimicrobial agents . Their ability to inhibit specific enzymes and pathways makes them valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the development of materials with unique photophysical properties, such as fluorescent probes and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity .
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Zaleplon
- Indiplon
- Ocinaplon
Uniqueness: Pyrazolo[1,5-a]pyrimidin-5-ol is unique due to its versatile synthetic accessibility and its ability to undergo various functionalization reactions. Its rigid and planar structure allows for diverse applications in medicinal chemistry and material science, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4H-pyrazolo[1,5-a]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1-4H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLIYLLMLAQRIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582949 | |
Record name | Pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29274-22-4, 1027534-43-5 | |
Record name | Pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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